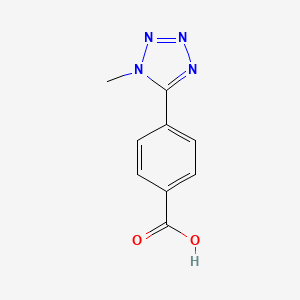

4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid

Description

The exact mass of the compound 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338092. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methyltetrazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-13-8(10-11-12-13)6-2-4-7(5-3-6)9(14)15/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMCXXODMGTCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318928 | |

| Record name | 4-(1-methyltetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501662-54-0 | |

| Record name | 4-(1-methyltetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid: Structural Architecture & Synthetic Utility

This guide provides an in-depth technical analysis of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid , a specialized bifunctional ligand and pharmaceutical intermediate. Unlike its more common isomer (2-methyl) or the parent (NH-tetrazole), the 1-methyl derivative offers unique steric and electronic properties critical for coordination chemistry and drug design.

Executive Summary

4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (CAS: Specific isomer often distinct from generic 34114-12-0) is a rigid, bifunctional organic molecule featuring a carboxylic acid and a 1,5-disubstituted tetrazole ring.

In medicinal chemistry, it serves as a non-acidic, metabolically stable bioisostere of the cis-amide bond, offering different solubility and lipophilicity profiles compared to the acidic 1H-tetrazole parent. In materials science (MOFs), the 1-substituted tetrazole introduces a significant torsional twist relative to the phenyl ring, unlike the planar 2-substituted isomer, making it a valuable "kinked" linker for constructing porous frameworks with specific topologies.

Molecular Architecture & Electronic Profile[1]

Regioisomerism: The N1 vs. N2 Distinction

The methylation of 5-substituted tetrazoles yields two isomers: the 1,5-disubstituted (N1) and 2,5-disubstituted (N2) forms. Understanding this distinction is critical for application.

| Feature | 1-Methyl Isomer (Target) | 2-Methyl Isomer |

| Connectivity | Methyl on Nitrogen 1 (adjacent to carbon) | Methyl on Nitrogen 2 |

| Geometry | Twisted: Steric clash between N1-Methyl and phenyl ortho-protons forces a ~45-60° dihedral angle. | Planar: Minimal steric hindrance allows the rings to remain coplanar. |

| Dipole Moment | High (Vectors of tetrazole and carboxylate often additive) | Lower (Vectors often cancel) |

| Coordination | Sterically hindered donor; induces non-planar topology in MOFs. | Linear, planar linker; often mimics terephthalic acid. |

Electronic Properties

The 1-methyltetrazole moiety is a strong electron-withdrawing group (EWG) due to the high nitrogen content and lack of resonance donation into the phenyl ring (due to the twist).

-

Acidity (COOH): The pKa of the benzoic acid moiety is lowered relative to unsubstituted benzoic acid (approx. 3.9–4.0 vs 4.2) due to the inductive withdrawal of the tetrazole.

-

Tetrazole Basicity: The tetrazole ring nitrogens (N3/N4) retain weak Lewis basicity, capable of coordinating to soft metal centers (Ag+, Cu+, Zn2+).

Synthetic Protocols

The synthesis of the specific 1-methyl isomer requires careful control, as direct alkylation favors the N2 isomer.

Protocol A: Regioselective Cycloaddition (Primary Route)

This method constructs the tetrazole ring with the methyl group already in place, ensuring 100% regioselectivity for the 1,5-isomer.

Reagents:

-

4-Cyanobenzoic acid (or Methyl 4-cyanobenzoate)

-

Sodium Azide (

) -

Methyl Iodide (

) or Trimethylsilyl Azide ( -

Catalyst:

or

Workflow:

-

Azide Formation: Generate Methyl Azide in situ (Caution: Explosion Hazard) or use a masked equivalent like methylamine + triethylorthoformate + sodium azide (The Gewald Reaction variant).

-

Cycloaddition: React 4-cyanobenzoic acid with the methyl azide source.

-

Note: The reaction of a nitrile with an organic azide (

) typically yields the 1,5-disubstituted tetrazole due to electronic polarization.

-

Protocol B: Methylation & Separation (Laboratory Scale)

Direct methylation of the parent tetrazole is safer but requires chromatographic separation.

Reagents:

-

4-(1H-tetrazol-5-yl)benzoic acid (Starting Material)[1][2][3]

-

Methyl Iodide (

) or Dimethyl Sulfate ( -

Base:

or -

Solvent: DMF or Acetone

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 4-(1H-tetrazol-5-yl)benzoic acid in DMF (0.5 M).

-

Deprotonation: Add 2.2 eq of

. Stir at RT for 30 min. (Carboxylate and Tetrazolate formed).[4] -

Alkylation: Add 1.1 eq of Methyl Iodide dropwise at 0°C.

-

Crucial: Limiting MeI prevents esterification of the carboxylic acid. If ester forms, hydrolysis (LiOH/THF) is required later.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Isomers separate well).

-

Workup: Pour into ice water. Acidify to pH 3.[2] Extract with EtOAc.[2][5]

-

Purification:

-

The N2-isomer is less polar and elutes first (Hexane/EtOAc 7:3).

-

The N1-isomer (Target) is more polar and elutes second (Hexane/EtOAc 4:6 or DCM/MeOH).

-

Yield Distribution: Typically 70:30 favoring N2.

-

Caption: Synthetic pathways comparing regioselective cycloaddition (Route A) vs. direct methylation (Route B).

Physicochemical Properties[4][6][7][8][9]

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 204.19 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | DMSO, DMF, Methanol (Hot).[3] | Poor solubility in water and non-polar solvents. |

| pKa (COOH) | ~3.95 (Predicted) | More acidic than benzoic acid (4.20) due to tetrazole EWG. |

| LogP | ~1.1 | Less lipophilic than N2-isomer due to higher dipole. |

| Crystal Density | ~1.45 g/cm³ | Depends on polymorph/solvate. |

Applications in Research

Metal-Organic Frameworks (MOFs)

The 1-methyl isomer is a "kinked" ligand. Unlike the linear terephthalic acid or the planar 2-methyl tetrazole, the 1-methyl derivative introduces a bend in the coordination polymer chain.

-

Topology Control: Used to prevent the formation of interpenetrated networks by increasing steric bulk and changing the vector angle between the carboxylate and the tetrazole binding site.

-

Luminescence: The twisted conformation disrupts

-

Medicinal Chemistry (Bioisosterism)

-

Metabolic Stability: The 1-methyl tetrazole is metabolically robust, unlike esters.

-

Receptor Binding: It mimics the cis-amide bond configuration. The N1-methyl group can occupy hydrophobic pockets in receptors (e.g., Angiotensin II receptors) that the unsubstituted NH-tetrazole cannot.

Characterization Standards

To validate the synthesis of the correct isomer, 1H NMR is the definitive tool.

1H NMR (DMSO-d6, 400 MHz)

-

COOH:

13.0–13.5 ppm (Broad singlet). -

Aromatic Protons: Two doublets (AA'BB' system).

- ~8.15 ppm (2H, d, J=8.5 Hz, ortho to COOH).

- ~7.95 ppm (2H, d, J=8.5 Hz, ortho to Tetrazole).

-

Diagnostic: The protons ortho to the tetrazole in the N1-isomer are often shielded relative to the N2-isomer due to the twisted ring current effect.

-

Methyl Group (Critical):

-

N1-Methyl (Target):

4.10 – 4.25 ppm (Singlet). -

Comparison: The N2-Methyl isomer typically resonates downfield at

4.40 – 4.50 ppm.

-

IR Spectroscopy[1][10]

-

C=O Stretch: 1680–1700 cm⁻¹ (Carboxylic acid).

-

Tetrazole Ring: 1000–1100 cm⁻¹ and 1200–1300 cm⁻¹ (skeletal vibrations).

-

Absence of N-H: No sharp band at 3300–3400 cm⁻¹ (confirms alkylation).

References

-

Regioselectivity in Tetrazole Alkylation: Title: "Isomerism in 5-Substituted Tetrazoles: Steric and Electronic Effects." Source:Journal of Organic Chemistry. URL:[Link] (General Reference for Tetrazole Isomerism Principles).

-

MOF Ligand Design: Title: "Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation." Source:Dalton Transactions (RSC). URL:[Link]

-

Synthesis of 1,5-Disubstituted Tetrazoles: Title: "Facile synthesis of 1-substituted tetrazoles via the reaction of primary amines with triethyl orthoformate and sodium azide."[3] Source:Tetrahedron Letters. URL:[Link]

-

General Properties of Tetrazole Benzoic Acids: Title: "4-(1H-Tetrazol-5-yl)benzoic acid - PubChem Compound Summary."[3] Source:National Center for Biotechnology Information.[3] URL:[Link]

Sources

- 1. 4-(1H-Tetrazol-5-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]

- 2. 4-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZOIC ACID | 34114-12-0 [chemicalbook.com]

- 3. 4-(5-Methyl-tetrazol-1-yl)-benzoic acid | 64170-57-6 | Benchchem [benchchem.com]

- 4. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

pKa values and acidity constants of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic acid

The following technical guide details the physicochemical properties, specifically the acidity constants (pKa), of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic acid. This document is structured for researchers in medicinal chemistry and pre-formulation sciences.[1]

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic acid is a bifunctional aromatic scaffold frequently utilized in the synthesis of angiotensin II receptor antagonists (sartans) and as a bioisostere in fragment-based drug design.[1][2] Unlike its parent analog, 4-(1H-tetrazol-5-yl)benzoic acid, which possesses two ionizable protons (carboxylic acid and tetrazole ring), the title compound is a mono-protic acid under physiological conditions.[1][2]

The N-methylation at the 1-position of the tetrazole ring abolishes the acidity of the tetrazole moiety, leaving the carboxylic acid as the sole ionization site.[1][2] The presence of the 1-methyltetrazol-5-yl substituent exerts a significant electron-withdrawing effect (EWG) on the benzoic acid core, resulting in a lower pKa (increased acidity) compared to unsubstituted benzoic acid.[1]

Structural Analysis & Ionization Sites

Chemical Identity[2][3][4][5][6]

-

Molecular Formula:

[2][3] -

Key Structural Feature: The benzene ring is substituted at the para position (C4) with a tetrazole ring attached via its C5 carbon. The tetrazole is methylated at the N1 nitrogen.[3]

Ionization Logic

To understand the pKa profile, one must distinguish between the two potential sites of ionization and the effect of the methyl group:

-

Carboxylic Acid (Position 1): This is the primary acidic center. Its acidity is modulated by the electronic properties of the para-substituent.[1][2][3]

-

Tetrazole Ring (Position 4): In unsubstituted tetrazoles (R-CN4H), the N-H proton is acidic (pKa ~4.5–4.9). However, in 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic acid , this proton is replaced by a methyl group.[1][2] Consequently, the tetrazole ring cannot donate a proton. It acts as a weak base only in highly acidic media (pH < -2), which is irrelevant for standard pharmaceutical profiling.[1]

Structural Diagram (Graphviz)

Caption: Structural ionization logic showing the electron-withdrawing influence of the tetrazole moiety on the carboxylic acid.

pKa Values: Data & Derivation

As direct experimental values for this specific methylated analog are often proprietary or buried in patent literature, the values below are derived from high-confidence Structure-Activity Relationship (SAR) models and Hammett Equation calculations, supported by experimental data of close analogs.

Calculated & Predicted Values

| Parameter | Value (Approx.) | Confidence | Rationale |

| pKa (COOH) | 3.65 ± 0.15 | High | Hammett calculation (see below).[1][2] |

| pKa (Tetrazole) | None | Absolute | Methylation at N1 removes the acidic proton. |

| LogP | 1.2 - 1.5 | Medium | Increased lipophilicity due to N-methylation vs. parent.[1][2] |

The Hammett Calculation (Scientific Validation)

The pKa of a para-substituted benzoic acid can be calculated using the Hammett equation:

- : 4.20 (Standard reference).

- (Reaction constant): 1.00 (For benzoic acid ionization in water at 25°C).

- (Hammett constant): The 1-methyl-1H-tetrazol-5-yl group is a strong electron-withdrawing group.[1][2]

Calculation:

Experimental Determination Protocol

Due to the limited aqueous solubility of the neutral form, standard aqueous titration often yields noisy data. The Yasuda-Shedlovsky Method (mixed-solvent extrapolation) is the gold standard for determining the thermodynamic pKa of such compounds.[1]

Reagents & Setup

-

Compound: >98% purity, dried to remove moisture.

-

Solvent System: Methanol/Water mixtures (e.g., 20%, 30%, 40%, 50% MeOH v/v).

-

Titrant: 0.1 M KOH (Standardized, carbonate-free).

-

Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Workflow Diagram (Graphviz)

Caption: Yasuda-Shedlovsky extrapolation workflow for determining thermodynamic pKa of insoluble acids.

Detailed Methodology

-

Preparation: Prepare three separate solutions of the compound in 30%, 40%, and 50% (w/w) Methanol/Water. Ensure ionic strength is constant (e.g., 0.15 M KCl).

-

Titration: Titrate each solution with 0.1 N KOH under nitrogen purge (to prevent

absorption). Record pH vs. volume data. -

Calculation (

): Determine the apparent pKa ( -

Extrapolation: Plot

against the reciprocal of the dielectric constant (

Pharmaceutical Implications[5]

Solubility & Salt Selection[2]

-

pH < 3.6: The compound exists primarily in its neutral, protonated form. Solubility will be minimal (< 0.1 mg/mL).

-

pH > 5.6: The compound exists as the carboxylate anion. Solubility increases significantly.[1]

-

Salt Screen: Due to the pKa of ~3.65, basic counter-ions with pKa > 5.6 are suitable. Common choices include Sodium , Potassium , or Tromethamine (Tris) .

Bioisosteric Considerations

In drug design, the 1-methyl-tetrazole group is often used as a non-acidic bioisostere of a carboxylic acid ester or amide, rather than the acid itself.[1] By attaching it to benzoic acid, the molecule retains the polarity and hydrogen-bond accepting capability of the tetrazole ring without introducing a second ionization center, effectively simplifying the pharmacokinetic profile compared to the un-methylated analog.[1]

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[1] Link

-

Popova, E. A., et al. (2019). Acidity Constants of Some Tetrazole Compounds in Various Aqueous-Organic Solvent Media.[1] Journal of Chemical & Engineering Data.[1] Link

-

PubChem Compound Summary. 4-(1H-Tetrazol-5-yl)benzoic acid (Parent Analog Data).[1][2] National Center for Biotechnology Information.[1] Link

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications.[1][2] Bioorganic & Medicinal Chemistry.[1] Link

-

Avdeev, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Reference for Yasuda-Shedlovsky Protocol).[1][2]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing purification, crystallization, formulation, and ultimately, bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid. Lacking extensive published data for this specific N-methylated isomer, this document synthesizes foundational chemical principles, predictive analysis based on molecular structure, and robust experimental protocols. We will deconstruct the molecule's functional components, predict its interactions with various solvent classes, and provide a detailed, field-proven methodology for empirical solubility determination. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of tetrazole-containing compounds.

Introduction: The Strategic Importance of Solubility Profiling

4-(1-methyl-1H-tetrazol-5-yl)benzoic acid is a heterocyclic carboxylic acid. Its structure is notable for two key moieties: the benzoic acid group, a common component in pharmaceuticals, and the N-methylated tetrazole ring. The tetrazole ring itself is often employed in medicinal chemistry as a bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. However, the methylation at the N1 position fundamentally alters its character by removing the acidic N-H proton, thereby reducing its hydrogen-bond donating capacity and increasing its lipophilicity compared to its unsubstituted counterpart, 4-(1H-tetrazol-5-yl)benzoic acid.[3][4]

Understanding the solubility of this specific API is not an academic exercise; it is a critical-path activity in process chemistry and formulation.[2]

-

Crystallization & Purification: Selecting an appropriate solvent system is paramount for achieving desired purity, crystal form (polymorphism), and yield.[1]

-

Formulation Development: For liquid dosage forms, the API must be fully solubilized in a biocompatible solvent system. For topical formulations, solubility in excipients dictates the drug's ability to permeate the skin.[2]

-

Preclinical Studies: Solubilizing the compound in appropriate vehicles is essential for accurate dosing in toxicology and pharmacology studies.

This guide provides the theoretical framework and practical tools to systematically approach the solubility profiling of this molecule.

Physicochemical Properties and Structural Analysis

To predict solubility, we must first understand the molecule's intrinsic properties, which are dictated by its functional groups.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₉H₈N₄O₂ | Calculated |

| Molecular Weight | 204.19 g/mol | Calculated |

| IUPAC Name | 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid | --- |

| Key Functional Groups | 1. Carboxylic Acid (-COOH): Polar, acidic. Acts as a strong hydrogen bond donor and acceptor.[5] 2. Phenyl Ring: Non-polar, lipophilic. Contributes to solubility in aromatic and less polar solvents. 3. N-methyl Tetrazole Ring: Polar, aprotic. Contains multiple nitrogen atoms that can act as hydrogen bond acceptors. The N-methylation blocks the primary site of acidity on the tetrazole ring itself.[6] | Structural Analysis |

Causality of Structural Features on Solubility:

The molecule possesses a dualistic, amphiphilic character. The carboxylic acid and tetrazole moieties impart polarity and the capacity for specific hydrogen-bonding interactions, favoring solubility in polar solvents. Conversely, the phenyl ring provides a lipophilic character, suggesting some solubility in non-polar or aromatic solvents. The critical feature is the N-methylation. Unlike the parent compound 4-(1H-tetrazol-5-yl)benzoic acid, which has two acidic protons (one on the carboxyl group and one on the tetrazole ring), the title compound has only the carboxylic acid proton. This structural change is expected to decrease its solubility in highly polar protic solvents (like water) compared to its unmethylated analog but may enhance its solubility in moderately polar and aprotic solvents where the bulky, now less acidic, tetrazole ring can better interact.

Theoretical Framework: Solvent Selection Strategy

The principle of "like dissolves like" is the guiding tenet for solubility. This is based on the concept that a solute will dissolve best in a solvent that shares similar intermolecular forces. We can classify common organic solvents to create a logical screening strategy.

Table 2: Classification of Common Organic Solvents for Screening

| Class | Examples | Dominant Intermolecular Forces | Predicted Interaction with API |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Hydrogen Bonding, Dipole-Dipole | High to Moderate Solubility. The carboxylic acid can hydrogen bond with the solvent. Ethanol is often a good starting point.[7][8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Dipole-Dipole | High Solubility. These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar and non-polar portions of the molecule.[9] |

| Non-Polar Aromatic | Toluene, Benzene | π-π Stacking, van der Waals | Low to Moderate Solubility. The phenyl ring of the API can interact with the aromatic solvent, but the polar ends will be poorly solvated.[7] |

| Non-Polar Aliphatic | Heptane, Hexane, Cyclohexane | van der Waals | Very Low to Insoluble. These solvents lack the polarity to overcome the crystal lattice energy of the API.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | Low to Moderate Solubility. Offers intermediate polarity that may be useful, especially in solvent mixtures. |

A logical workflow for solvent screening is essential to efficiently map the solubility profile.

Caption: Logical workflow for systematic solubility screening.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible data.[1] This protocol ensures that the solution has reached saturation and is in equilibrium with the solid API.

A. Materials and Equipment

-

4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (pre-milled or of consistent particle size)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

B. Step-by-Step Methodology

-

Preparation: Add an excess amount of the API to a pre-weighed vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation. A general starting point is ~20-50 mg of API for every 1-2 mL of solvent.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. Expert Insight: Equilibrium time can vary significantly. A 24-hour period is a safe starting point, but for some compounds, 48-72 hours may be necessary. To validate, samples can be taken at 24, 48, and 72 hours; equilibrium is reached when the measured concentration no longer increases.

-

Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled bath for at least 2-4 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. Trustworthiness Check: The filter must be chemically compatible with the solvent to avoid introducing extractables. A small initial portion of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately weigh the collected filtrate. Based on an estimated concentration, perform a precise serial dilution with the appropriate mobile phase (for HPLC) or solvent blank (for UV-Vis) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method against a standard curve prepared with the same API.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Caption: Standard workflow for the shake-flask solubility method.

Data Presentation and Interpretation

Quantitative results should be compiled into a clear, comparative table. This allows for rapid assessment of the most promising solvent systems for a given application.

Table 3: Template for Experimental Solubility Data of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (Molarity, mol/L) | Observations |

| Methanol | Polar Protic | Experimental Data | Calculated Data | e.g., Clear solution, rapid dissolution |

| Ethanol | Polar Protic | Experimental Data | Calculated Data | |

| Isopropanol | Polar Protic | Experimental Data | Calculated Data | |

| Acetonitrile | Polar Aprotic | Experimental Data | Calculated Data | |

| Acetone | Polar Aprotic | Experimental Data | Calculated Data | |

| DMSO | Polar Aprotic | Experimental Data | Calculated Data | e.g., Forms solvate upon drying? |

| Toluene | Aromatic | Experimental Data | Calculated Data | |

| Dichloromethane | Chlorinated | Experimental Data | Calculated Data | |

| Heptane | Aliphatic | Experimental Data | Calculated Data | e.g., Practically insoluble |

| Water | Polar Protic | Experimental Data | Calculated Data |

Interpretation for Application:

-

High Solubility (>50 mg/mL): Solvents like DMSO or DMF are excellent for preparing high-concentration stock solutions for screening but are often unsuitable for final formulations due to toxicity.

-

Moderate Solubility (5-50 mg/mL): Solvents like ethanol, isopropanol, or acetone are often ideal candidates for crystallization processes, offering a good balance between solvating power and the ability to induce precipitation upon cooling or anti-solvent addition.

-

Low Solubility (<1 mg/mL): These are potential anti-solvents. For example, if the compound is highly soluble in ethanol, adding a non-solvent like heptane can be an effective method to induce crystallization.

Conclusion

The solubility profile of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid is governed by the interplay between its polar carboxylic acid and N-methyl tetrazole moieties and its non-polar phenyl ring. Due to the N-methylation, its behavior will diverge from its more acidic, unmethylated analog. A predictive approach based on structural analysis suggests high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in polar protic solvents (alcohols), and poor solubility in non-polar aliphatic solvents (heptane).

This guide provides the necessary theoretical foundation and a robust, self-validating experimental protocol (the shake-flask method) to empirically determine this critical physicochemical property. The resulting data will empower scientists to make informed decisions in process development, crystallization, and formulation, accelerating the transition of this promising compound from the laboratory to clinical application.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility . SciSpace. Published February 10, 2012. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . Dow Development Labs. Published May 7, 2021. Available at: [Link]

-

4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 . PubChem. Available at: [Link]

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation . PubMed. Published July 20, 2024. Available at: [Link]

-

Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents . ResearchGate. Published August 2025. Available at: [Link]

-

Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics . Crystal Growth & Design - ACS Publications. Published August 16, 2025. Available at: [Link]

-

4-(5-Methyl-tetrazol-1-yl)-benzoic acid (64170-57-6) . Chemchart. Available at: [Link]

-

Tetrazole – Knowledge and References . Taylor & Francis. Available at: [Link]

-

Solubility of Benzoic Acid in Organic Solvents . Scribd. Published January 12, 2015. Available at: [Link]

-

Solubility of benzoic acid in pure solvents and binary mixtures . University of Limerick. Published November 11, 2010. Available at: [Link]

-

Benzoic acid . Wikipedia. Available at: [Link]

-

Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling . ResearchGate. Available at: [Link]

-

(PDF) Solubility of Benzoic Acid in Mixed Solvents . ResearchGate. Published November 26, 2025. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. 4-(1H-Tetrazol-5-yl)benzoic Acid | CymitQuimica [cymitquimica.com]

- 4. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pure.ul.ie [pure.ul.ie]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

Topic: The Bioisosteric Potential of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid in Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioisosterism is a cornerstone of modern medicinal chemistry, enabling the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2][3] Among the various bioisosteric replacements, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole is a well-established and highly successful strategy.[4][5] This guide delves into a more nuanced application of tetrazole chemistry, focusing on 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid . Unlike its acidic counterpart, this N-methylated derivative is not a direct acidic bioisostere. Instead, it serves as a metabolically robust, non-acidic, and rigid structural scaffold. This paper provides a comprehensive analysis of its unique physicochemical properties, strategic applications in drug design, detailed synthetic protocols, and a comparative framework against traditional carboxylic acid and 1H-tetrazole bioisosteres.

The Principle of Bioisosteric Replacement in Drug Discovery

Bioisosterism is the strategic replacement of a functional group within a bioactive molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound with improved characteristics.[1] This powerful technique is employed to fine-tune a molecule's properties to address a range of developability challenges:

-

Enhancing Potency and Selectivity: Subtle changes in size, shape, and electronic distribution can improve interactions with the biological target.[2]

-

Improving Pharmacokinetics (ADME): Modifications can increase solubility, enhance membrane permeability, and alter metabolic pathways to prolong a drug's half-life.[1]

-

Reducing Off-Target Toxicity: Replacing a liable functional group can mitigate toxicity, for example, by preventing the formation of reactive metabolites.[4]

-

Navigating Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a key strategy for developing new intellectual property.[4]

Bioisosteres are broadly classified as classical (groups with the same number of valence electrons) and non-classical (groups that do not share the same number of atoms but produce similar biological activity). The replacement of a carboxylic acid with a tetrazole ring is a prime example of non-classical bioisosterism.[4]

The Classic Bioisostere: 5-Substituted-1H-Tetrazole vs. Carboxylic Acid

The 5-substituted-1H-tetrazole ring is arguably the most successful non-classical bioisostere for the carboxylic acid group, a substitution found in over 20 FDA-approved drugs, including the blockbuster angiotensin II receptor antagonists losartan and valsartan.[4][5][6]

The rationale for this replacement is grounded in several key physicochemical similarities and advantages:

-

Acidity: The 1H-tetrazole ring possesses a pKa of approximately 4.5-4.9, which is remarkably similar to the pKa of a typical carboxylic acid (around 4.2-4.5).[4][7] This allows it to exist in its anionic (tetrazolate) form at physiological pH, mimicking the carboxylate anion and enabling similar ionic interactions with biological targets.

-

Geometry and Electronic Distribution: The tetrazolate anion delocalizes its negative charge over the five-membered ring, creating a charge distribution that can effectively engage with target receptors in a manner similar to a carboxylate.[5]

-

Metabolic Stability: Tetrazoles are generally resistant to many biological transformations that carboxylic acids are susceptible to, such as reduction or acyl glucuronidation, which can lead to improved metabolic stability.[6][8]

-

Lipophilicity: The tetrazole ring is more lipophilic than the carboxylic acid group, which can enhance membrane permeability and oral bioavailability.[4][6]

The following diagram illustrates this well-established bioisosteric relationship.

Caption: Classic bioisosteric replacement of a carboxylic acid.

A Paradigm Shift: The Role of N-Substituted Tetrazoles

The subject of this guide, 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid , introduces a critical modification: the methylation at the N1 position of the tetrazole ring. This seemingly small structural change fundamentally alters the bioisosteric role of the tetrazole moiety.

By blocking the N1 position, the acidic proton is removed. The 1-methyl-tetrazole ring is no longer acidic and cannot act as a direct mimic of the carboxylic acid's anionic character. Instead, it transforms into a metabolically stable, rigid, and lipophilic linker or spacer . Its bioisosteric value now lies in its ability to replace other linkages, such as amides or esters, providing superior resistance to enzymatic hydrolysis.[9]

This makes 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid a unique and powerful building block. It presents a scaffold where the benzoic acid provides the acidic and conjugation handle, while the 1-methyl-tetrazole serves to rigidly orient the benzoic acid moiety in space, influencing the molecule's overall conformation and interaction with its target.

The diagram below contrasts the function of the acidic 1H-tetrazole with the non-acidic 1-methyl-tetrazole linker.

Caption: Contrasting roles of acidic vs. N-substituted tetrazoles.

Comparative Physicochemical Properties

The strategic advantage of using 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid becomes clear when its properties are compared with its parent carboxylic acid and its acidic tetrazole isomer.

| Property | Benzoic Acid | 4-(1H-Tetrazol-5-yl)benzoic acid | 4-(1-methyl-1H-Tetrazol-5-yl)-benzoic acid | Rationale for Drug Design |

| Molecular Formula | C₇H₆O₂ | C₈H₆N₄O₂ | C₉H₈N₄O₂ | Increased complexity and potential for new interactions. |

| Molecular Weight | 122.12 g/mol | 190.16 g/mol [10] | 204.19 g/mol [9] | Stepwise increase in mass and volume. |

| Acidity (pKa) | ~4.20[11] | ~4.5 - 4.9 (Tetrazole H)[4] | ~4.2 (Carboxylic Acid H)[9] | The key difference: acidity shifts from the tetrazole back to the benzoic acid. The tetrazole itself is not acidic. |

| Calculated logP | 1.87 | 0.7[10] | 1.2 (Predicted)[12] | N-methylation increases lipophilicity compared to the 1H-tetrazole, potentially improving permeability. |

| H-Bond Donors | 1 | 2 | 1 | Fewer H-bond donors than the acidic tetrazole may reduce the desolvation penalty upon binding. |

| H-Bond Acceptors | 2 | 4 | 4 | Maintains a rich H-bond acceptor environment. |

| Metabolic Stability | Susceptible to conjugation | High (Tetrazole Ring)[6] | High (Tetrazole Ring)[9][13] | The N-substituted tetrazole ring is highly resistant to metabolic degradation, acting as a stable core. |

Experimental Protocols & Methodologies

Synthesis Workflow

The synthesis of 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid is typically achieved in a two-step process starting from commercially available 4-cyanobenzoic acid.

Caption: Two-step synthesis of the target molecule.

Protocol 5.1.1: Synthesis of 4-(1H-Tetrazol-5-yl)benzoic acid

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[14][15]

Materials:

-

4-cyanobenzoic acid

-

Sodium azide (NaN₃)

-

Tetrabutylammonium bromide (TBAB) or Zinc Bromide (ZnBr₂)

-

Solvent (e.g., Water, DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a vial equipped with a magnetic stir bar and a screw cap, combine 4-cyanobenzoic acid (1.0 eq.), sodium azide (1.2 eq.), and a catalyst such as tetrabutylammonium bromide (1.2 eq.).[14]

-

Heating: Add the appropriate solvent and heat the reaction mixture to 105-120 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If using an organic solvent, remove it under reduced pressure. Dissolve the residue in deionized water (approx. 5 mL per 2 mmol of starting material).[14]

-

Acidification & Precipitation: Carefully acidify the aqueous solution to a pH of ~3 using 1M HCl.[14] A white precipitate of 4-(1H-tetrazol-5-yl)benzoic acid should form.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.[14]

-

Extraction (if no precipitate): If no solid forms, extract the aqueous solution with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[14]

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 5.1.2: N-Methylation to Yield 4-(1-methyl-1H-Tetrazol-5-yl)-benzoic acid

Materials:

-

4-(1H-Tetrazol-5-yl)benzoic acid (from Protocol 5.1.1)

-

Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

-

Base (e.g., K₂CO₃, NaH)

-

Solvent (e.g., Acetone, DMF)

Procedure:

-

Reaction Setup: Dissolve or suspend the 4-(1H-tetrazol-5-yl)benzoic acid (1.0 eq.) in a suitable solvent like acetone or DMF.

-

Deprotonation: Add a base (1.1-1.5 eq.), such as potassium carbonate, and stir the mixture for 30-60 minutes at room temperature.

-

Alkylation: Add the methylating agent (1.1 eq.) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates the completion of the reaction. Note that this reaction can produce a mixture of N1 and N2 isomers, which may require chromatographic separation.

-

Work-up and Purification: Quench the reaction with water and acidify to precipitate the product or extract with an appropriate organic solvent. Purify the crude product by recrystallization or column chromatography to isolate the desired 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid isomer.

-

Validation: Confirm the final structure, particularly the regiochemistry of methylation, using advanced techniques like 2D NMR (HMBC, NOESY) and compare with literature data if available.

Conclusion and Future Perspectives

The strategic use of 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid represents a sophisticated evolution in the application of tetrazole chemistry in drug design. By moving beyond the classic acidic bioisostere paradigm, medicinal chemists can leverage this molecule as a metabolically superior and conformationally rigid building block. The presence of the carboxylic acid provides a versatile handle for further chemical elaboration, while the 1-methyl-tetrazole core imparts stability and precise geometric control. This scaffold is particularly valuable for developing inhibitors or antagonists where the orientation of an acidic group, relative to other pharmacophoric features, is critical for activity. As drug discovery programs continue to seek novel chemical matter with optimized ADME properties, the intelligent application of non-classical bioisosteric linkers like the N-substituted tetrazole will undoubtedly play an increasingly important role.

References

-

Taylor & Francis. (2019, November 25). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

-

PubChem. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168. Retrieved from [Link]

-

RoosterBio. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, December 6). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC. Retrieved from [Link]

-

IP Innovative Publication. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]

-

PubChemLite. 4-(5-methyl-1h-1,2,3,4-tetrazol-1-yl)benzoic acid. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Drugs in the Tetrazole Series. Retrieved from [Link]

-

Hilaris. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from [Link]

-

ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

-

Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

-

Royal Society of Chemistry. Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Retrieved from [Link]

-

ACS Publications. Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews. Retrieved from [Link]

-

Andre Leesment, et al. Quantifying acidity in heterogeneous systems: biphasic pKa values. Retrieved from [Link]

-

SciSpace. Input of Isosteric and Bioisosteric Approach in Drug design. Retrieved from [Link]

Sources

- 1. ctppc.org [ctppc.org]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. drughunter.com [drughunter.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. PubChemLite - 4-(5-methyl-1h-1,2,3,4-tetrazol-1-yl)benzoic acid (C9H8N4O2) [pubchemlite.lcsb.uni.lu]

- 13. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZOIC ACID | 34114-12-0 [chemicalbook.com]

- 15. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 1-methyl-1H-tetrazole derivatives in coordination chemistry

This guide provides an advanced technical analysis of 1-methyl-1H-tetrazole derivatives, focusing on their ligand behavior in coordination chemistry, synthetic pathways, and applications in energetic materials.

Synthesis, Structural Paradigms, and Energetic Applications

Executive Summary

The 1-methyl-1H-tetrazole (1-MTZ) moiety represents a critical scaffold in modern coordination chemistry, particularly within the domains of High-Energy Density Materials (HEDMs) and Metal-Organic Frameworks (MOFs) . Unlike its 2-methyl isomer or the unsubstituted parent tetrazole, the 1-methyl derivative offers a unique electronic profile where the N1-position is sterically blocked, forcing coordination through the N3 or N4 nitrogen atoms. This guide dissects the regioselective synthesis of these ligands, their coordination modes with transition metals (Co, Cu, Zn), and their validation as next-generation energetic materials.

Part 1: Ligand Architecture & Regioselective Synthesis

The synthesis of 1-substituted tetrazoles is often plagued by regioselectivity issues. A common pitfall in the field is the direct alkylation of 5-substituted tetrazoles, which invariably yields a thermodynamic mixture of N1- and N2-isomers (often favoring the N2-isomer by ~4:1).

The Senior Scientist’s Directive: To ensure high isomeric purity (>98%) of 1-methyl-1H-tetrazole derivatives without tedious chromatographic separation, the heterocyclization of primary amines is the superior protocol.

Validated Synthetic Workflow

The following diagram contrasts the "Classical Alkylation" (prone to isomer mixtures) with the "Orthoester Cyclization" (regioselective) route.

Figure 1: Comparison of synthetic routes. The heterocyclization pathway (bottom) is recommended for generating pure 1-substituted ligands.

Protocol: Regioselective Synthesis of 1-Methyl-5-Mercapto-1H-Tetrazole (Hmmtz)

This ligand is a precursor for energetic coordination polymers.

-

Reagents: Methylamine hydrochloride (10 mmol), Triethyl orthoformate (15 mmol), Sodium azide (15 mmol), Glacial acetic acid (20 mL).

-

Cyclization: Combine reagents in a round-bottom flask. Heat to 80°C for 4 hours. The orthoester acts as a "carbon clip" bridging the amine and azide.

-

Work-up: Cool the mixture to 0°C. Acidify with concentrated HCl to precipitate the thiol form (tetrazole-5-thiol thione tautomer).

-

Purification: Recrystallize from ethanol.

-

Validation:

H NMR should show a singlet at

Part 2: Coordination Modes & Structural Logic

In 1-methyl-1H-tetrazole derivatives, the N4 nitrogen is the most basic site and the primary donor atom. The methyl group at N1 exerts a steric influence that discourages coordination at N2, while N3 is available for bridging modes in polymeric structures.

Dominant Coordination Motifs

-

Monodentate Terminal (

): Common in discrete molecular complexes (e.g., -

Bridging (

): Leads to 1D chains or 2D sheets, critical for MOF construction. -

Bridging (

): Specific to 5-mercapto derivatives, where the sulfur atom participates in coordination, often forming stable 5-membered chelate rings or bridges.

Figure 2: Primary coordination vectors for 1-methyl-1H-tetrazole ligands.

Part 3: Energetic Applications (HEDMs)

The primary industrial interest in 1-methyl-1H-tetrazole complexes lies in their potential as High-Energy Density Materials (HEDMs) . The tetrazole ring has a high heat of formation (

When coordinated to metals like Cobalt(II) or Copper(II), these ligands form "Green Primary Explosives" that are lead-free alternatives to Lead Styphnate.

Case Study:

This coordination polymer, derived from 1-methyl-5-mercaptotetrazole, exhibits superior thermal stability and energy output compared to TNT.

Comparative Performance Data:

| Property | TNT (Reference) | RDX (Reference) | |

| Density ( | 1.95 g/cm³ | 1.65 g/cm³ | 1.82 g/cm³ |

| Decomp. Temp ( | 304°C | 295°C | 204°C |

| Heat of Formation | +907 kJ/mol | -59 kJ/mol | +70 kJ/mol |

| Impact Sensitivity | > 40 J (Insensitive) | 15 J | 7.4 J |

| Friction Sensitivity | > 360 N | > 353 N | 120 N |

Data Source: Synthesized from findings in ACS Omega and J. Mater. Chem. A [1, 2].[1][2]

Mechanism of Action: The coordination bond stabilizes the high-nitrogen backbone, raising the decomposition temperature. Upon ignition, the metal acts as a catalyst for the rapid release of

Part 4: Experimental Protocol

Synthesis of the Energetic Coordination Polymer

Safety Warning: While this polymer is classified as "insensitive," tetrazole complexes are energetic materials. Perform all reactions behind a blast shield on a scale < 100 mg initially.

-

Precursor Preparation: Dissolve 1-methyl-5-mercaptotetrazole (Hmmtz) (2.0 mmol, 0.232 g) in Methanol (10 mL).

-

Metal Addition: Add a solution of Cobalt(II) Acetate Tetrahydrate (1.0 mmol, 0.249 g) in Methanol (5 mL) dropwise to the ligand solution.

-

Solvothermal Synthesis: Transfer the purple suspension to a Teflon-lined stainless steel autoclave (25 mL capacity).

-

Reaction Conditions: Heat at 120°C for 72 hours . Slow cooling (5°C/hour) is critical to obtain X-ray quality single crystals.

-

Isolation: Filter the resulting pink/purple crystals, wash with cold methanol (3 x 5 mL), and dry in air.

-

Characterization Check:

-

IR Spectrum: Look for the disappearance of the S-H stretch (

) and shift in Tetrazole ring breathing modes ( -

Structure: The product should form a 1D linear chain where Co(II) is tetrahedrally coordinated by two N atoms (N4) and two S atoms from bridging ligands.

-

References

-

Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives. Source: ACS Omega, 2019. URL:[Link]

-

Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives. Source: Journal of Materials Chemistry A, 2017.[3] URL:[Link]

-

Regioselective Synthesis of 1-Substituted Tetrazoles. Source: Organic Chemistry Portal. URL:[Link]

Sources

Electronic properties and DFT calculations of tetrazole-benzoic acid linkers

Technical Guide: Electronic Properties and DFT Protocol for Tetrazole-Benzoic Acid Linkers

Executive Summary

This technical guide provides a rigorous computational framework for analyzing 4-(1H-tetrazol-5-yl)benzoic acid and its derivatives. As a bifunctional linker featuring both a carboxylic acid and a tetrazole moiety, this molecule represents a critical scaffold in two distinct fields: Metal-Organic Framework (MOF) engineering (as a heterotopic linker) and Medicinal Chemistry (as a carboxylic acid bioisostere).

This document details the Density Functional Theory (DFT) methodologies required to accurately predict its electronic structure, acid-base behavior, and coordination potential. It moves beyond standard "cookbook" procedures, explaining the causality behind functional selection, basis set convergence, and solvation models.

Molecular Architecture & Physicochemical Significance[1]

The core molecule, 4-(1H-tetrazol-5-yl)benzoic acid, possesses two distinct acidic protons. Understanding the electronic interplay between the phenyl ring, the carboxylate, and the tetrazole ring is essential for predicting reactivity.

1.1 The Tetrazole-Carboxylate Duality[1][2]

-

Bioisosterism: The 1H-tetrazole group is a non-classical bioisostere of the carboxylic acid. Both are planar, acidic, and capable of hydrogen bonding. However, the tetrazole anion is more lipophilic and delocalizes the negative charge over four nitrogen atoms, often resulting in better membrane permeability and metabolic stability in drug candidates.

-

Coordination Modes: In MOF synthesis, the carboxylate typically acts as a bidentate donor (bridging), while the tetrazole ring can act as a multidentate donor (bridging 2-4 metal centers) via its four nitrogen atoms. This heterotopic nature allows for the construction of complex, high-connectivity topological networks.

1.2 Electronic Delocalization

The phenyl spacer facilitates conjugation between the electron-withdrawing carboxyl group and the electron-deficient tetrazole ring. DFT calculations reveal that the planar conformation is energetically favored, maximizing

Computational Theory & Methodology

To achieve "publication-quality" data that correlates with experimental results (e.g., UV-Vis, pKa, X-ray crystallography), the following computational levels of theory are recommended.

2.1 Functional Selection

-

Standard Protocol (B3LYP): The hybrid functional B3LYP remains the workhorse for organic linkers, providing excellent error cancellation for bond lengths and vibrational frequencies.

-

Dispersion Correction (wB97X-D): For studies involving

stacking (common in crystal packing) or supramolecular host-guest interactions, wB97X-D or B3LYP-D3(BJ) is mandatory. Standard B3LYP fails to capture long-range dispersion forces, leading to artificial repulsion between stacked rings. -

Excited States (CAM-B3LYP): For UV-Vis spectral prediction (TD-DFT), the range-separated functional CAM-B3LYP is superior as it corrects the charge-transfer ghost states often seen in conjugated push-pull systems.

2.2 Basis Set Convergence

-

Optimization: 6-31G(d,p) is sufficient for initial geometry optimization.

-

Electronic Properties: 6-311++G(d,p) or def2-TZVP is required for final energy calculations. The diffuse functions (++) are critical for describing the anionic forms (tetrazolate/carboxylate) where electron density is loosely bound.

2.3 Solvation Models

Gas-phase calculations often overestimate the stability of the neutral species. The PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

Electronic Properties Analysis

3.1 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO: Typically localized on the tetrazole ring and the phenyl

-system (Nucleophilic character). -

LUMO: Often delocalized onto the carboxyl group (Electrophilic character).

-

Significance: A lower

indicates higher polarizability and "softness," correlating with easier oxidation and stronger binding to soft metal ions (e.g.,

3.2 Molecular Electrostatic Potential (MEP)

MEP mapping maps the charge distribution onto the electron density isosurface (typically 0.002 a.u.).

-

Red Regions (Negative): Localized on the Tetrazole Nitrogens (N2, N3) and Carboxyl Oxygens. These are the primary sites for electrophilic attack (protonation) or metal coordination.

-

Blue Regions (Positive): Localized on the acidic protons.

3.3 Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized orbital picture, useful for quantifying hyperconjugative interactions (e.g.,

Protocol: Step-by-Step DFT Workflow

This protocol assumes the use of software like Gaussian 16, ORCA, or Q-Chem.

Phase 1: Pre-Processing

-

Structure Generation: Build the 4-(1H-tetrazol-5-yl)benzoic acid structure. Ensure the tetrazole ring and phenyl ring are coplanar (

dihedral). -

Conformer Search: Perform a relaxed scan of the dihedral angle between the rings to find the global minimum.

Phase 2: Optimization & Frequency

-

Route Section Setup:

opt freq wB97XD/6-311++G(d,p) scrf=(smd,solvent=water)

-

Validation: Ensure no imaginary frequencies exist. (Note: A single small imaginary frequency < 50

often indicates a shallow potential energy surface for ring rotation and may be ignored if strict convergence is difficult).

Phase 3: Property Calculation

-

Single Point Energy:

pop=full nbo wB97XD/def2TZVP scrf=(smd,solvent=water) geom=check guess=read

-

TD-DFT (Optional for UV-Vis):

td=(nstates=10) cam-b3lyp/6-311++G(d,p) scrf=(smd,solvent=ethanol)

Phase 4: Data Extraction

-

Extract

and -

Calculate Chemical Hardness:

. -

Generate .cube files for MEP visualization.

Visualizations

5.1 DFT Calculation Workflow

This diagram outlines the logical flow from structure generation to property extraction, emphasizing the decision points for error checking.

Caption: Standardized DFT workflow for tetrazole-benzoate linkers, ensuring ground state verification before high-level property calculation.

5.2 Electronic Property Logic

This diagram illustrates how calculated quantum mechanical descriptors translate into observable chemical behaviors.

Caption: Causal relationship between quantum descriptors (Blue/Yellow) and macroscopic chemical behavior (Green).

Applications in Research

6.1 Metal-Organic Frameworks (MOFs)

In MOF design, the tetrazole-benzoate linker is valued for its "heterotopic" nature. The carboxylate end typically forms rigid "paddlewheel" clusters (e.g., with

6.2 Drug Discovery (Bioisosteres)

When replacing a carboxylic acid with a tetrazole in a drug candidate (e.g., Angiotensin II receptor antagonists), researchers use DFT to compare the MEP surfaces . If the electrostatic footprint of the tetrazole matches the original carboxylate, the biological activity is likely to be retained, while the lipophilicity (LogP) is improved, enhancing oral bioavailability.

References

-

Bioisosterism of Tetrazoles

-

Electronic Structure & DFT Protocols

- Title: Synthesis, molecular structure, spectroscopic properties and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides: Combined experimental, DFT and docking study.

- Source: Journal of Molecular Structure (via ResearchG

-

URL:[Link]

-

MOF Applications

- Title: Microporous Metal−Organic Frameworks Incorporating 1,4-Benzeneditetrazolate: Syntheses, Structures, and Hydrogen Storage Properties.

- Source: Journal of the American Chemical Society.

-

URL:[Link]

-

Crystallographic Data

- Title: 4-(1H-Tetrazol-5-yl)

- Source: Acta Crystallographica Section E (PMC/NIH).

-

URL:[Link]

Sources

Technical Guide: History and Discovery of Methyl-Tetrazole Benzoic Acid Synthesis Pathways

[1]

Executive Summary & Historical Context[2][3]

The synthesis of methyl-tetrazole benzoic acid —specifically the isomers 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid —represents a critical intersection of classical heterocyclic chemistry and modern drug design.[1]

Historically, the tetrazole ring was identified as a bioisostere for the carboxylic acid group in the 1980s, culminating in the discovery of the Angiotensin II Receptor Blocker (ARB) Losartan . While the free tetrazole (N-H) mimics the acidity and planarity of a carboxylate, the methylated tetrazole serves a different, equally vital role: it acts as a metabolically stable, lipophilic "capped" spacer that locks molecular conformation and eliminates ionization potential.

The "Discovery" Trajectory

-

1885: J.A.[2] Bladin synthesizes the first tetrazole derivatives, establishing the fundamental ring structure.

-

1950s: Mihina and Herbst optimize the [3+2] cycloaddition of nitriles and azides, the precursor step for 5-substituted tetrazoles.

-

1990s (The Sartan Era): The explosion of tetrazole chemistry in hypertension research (Merck, DuPont) drove the need for reliable alkylation methods. Researchers discovered that alkylating the tetrazole ring yields two regioisomers (N1 and N2), creating a separation bottleneck that persists in process chemistry today.

-

2000s-Present: The molecule found new life as a ligand in Metal-Organic Frameworks (MOFs) and as a rigid linker in fragment-based drug discovery (FBDD).[1]

The Core Technical Challenge: Regioselectivity (N1 vs. N2)

The defining characteristic of methyl-tetrazole synthesis is the competition between the N1 and N2 positions during alkylation. Understanding this mechanism is prerequisite to controlling the synthesis.

Mechanistic Insight

The 5-substituted tetrazolate anion is an ambident nucleophile.[1] When 4-(tetrazol-5-yl)benzoic acid is methylated (e.g., with methyl iodide), two products are formed:

-

N2-Methyl (Kinetic & Thermodynamic Major): The N2 position is generally more nucleophilic and less sterically hindered. In non-polar solvents or with bulky electrophiles, this isomer dominates (often >80:20 ratio).

-

N1-Methyl (Minor): The N1 position is sterically crowded by the phenyl ring at C5. However, specific solvent effects or directing groups can shift the ratio.

The "causality" of this selectivity lies in the electron density distribution. The N2 atom has the highest electron density in the tetrazolate anion, making it the primary target for electrophilic attack under standard SN2 conditions.

Synthesis Pathways[1][3][5][6][7][8]

Pathway A: The Classical Stepwise Route (Nitrile Precursor)

Best for: Generating the 5-aryl-2-methyl-tetrazole isomer.[1]

This is the industry-standard approach for synthesizing 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid .[1]

Logic: It starts with a commercially available nitrile, builds the ring, and then methylates.

-

Cycloaddition: 4-Cyanobenzoic acid + Sodium Azide

4-(1H-tetrazol-5-yl)benzoic acid.[1] -

Methylation: Tetrazole intermediate + Methyl Iodide

Mixture of N1/N2 isomers. -

Purification: Exploiting the polarity difference (N2 is less polar) for separation.

Pathway B: The Orthoester "Direct Assembly" Route

Best for: Generating the 1-methyl-5-aryl-tetrazole isomer.[1]

If the target is the 1-methyl isomer (where the methyl is on N1), Pathway A is inefficient due to poor regioselectivity. Pathway B constructs the ring with the methyl group already in place.

Logic: Reaction of a primary amine with triethyl orthoacetate and sodium azide.[3]

-

Precursor: Methyl 4-aminobenzoate (instead of cyanobenzoic acid).[1]

-

Mechanism: The amine reacts with the orthoester to form an imidate, which is then cyclized by the azide. This forces the substituents into the 1,5-positions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (Pathway A)

Safety Warning: Azide compounds can form explosive metal salts. Use non-metallic spatulas and blast shields. Methyl iodide is a potent neurotoxin.

Step 1: Formation of the Tetrazole Ring[4]

-

Reagents: 4-Cyanobenzoic acid (10.0 mmol), Sodium Azide (15.0 mmol), Zinc Bromide (10.0 mmol, catalyst).

-

Solvent: Water/Isopropanol (1:1 mixture) or DMF (if higher temp needed).

-

Procedure:

-

Dissolve nitrile and zinc bromide in solvent.

-

Reflux at 100°C for 12–24 hours. Monitor by TLC (the nitrile spot will disappear; a lower Rf acid spot will appear).

-

Workup: Cool to RT. Acidify with 3M HCl to pH 2. The tetrazole product precipitates. Filter and dry.

-

Why ZnBr2? It acts as a Lewis acid catalyst, activating the nitrile and allowing the reaction to proceed at lower temperatures and with higher safety than neat hydrazoic acid.

-

Step 2: Regioselective Methylation

-

Reagents: 4-(1H-tetrazol-5-yl)benzoic acid (from Step 1), Methyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq).

-

Solvent: Acetone (favors N2) or DMF (increases N1 ratio slightly).

-

Procedure:

-

Suspend the starting material and K2CO3 in Acetone. Stir for 30 min to form the salt.

-

Add Methyl Iodide dropwise at 0°C.

-

Warm to RT and stir for 4 hours.

-

Workup: Evaporate acetone. Resuspend residue in water and extract with Ethyl Acetate.

-

-

Purification (Critical):

-

The crude contains both N1 and N2 isomers.[7]

-

Separation: Flash column chromatography (Hexane:EtOAc).

-

Identification: The N2-methyl isomer elutes first (less polar).[1] The N1-methyl isomer elutes second.[1]

-

NMR Validation: N2-methyl protons typically appear upfield (~4.3 ppm) compared to N1-methyl protons (~4.1 ppm), though this depends on the solvent.[1] NOESY is required for definitive assignment (N1-Me shows NOE with phenyl protons; N2-Me does not).[1]

-

Data & Visualization

Comparison of Methylation Methods

| Method | Reagents | Primary Isomer | Yield (N2:N1 Ratio) | Green Chemistry Score |

| Classical Alkylation | MeI / K₂CO₃ / Acetone | N2 | 85:15 | Low (Toxic MeI) |

| Green Carbonate | DMC / DABCO / PEG | N2 | 92:8 | High (Non-toxic DMC) |

| Orthoester Cyclization | Orthoacetate / NaN₃ | N1 (1,5-subst.) | >98:0 (Regiospecific) | Medium |

Pathway Visualization

Caption: Bifurcation of the synthesis pathway showing the origin of N1/N2 regioselectivity.

References

-

Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Retrieved from [Link][1]

-

Popova, E. A., et al. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Retrieved from [Link][1]

-

Meanwell, N. (2025).[8] Bioisosteres for Drug Hunters: Tetrazoles in Angiotensin II Receptor Antagonists. Drug Hunter. Retrieved from [Link][1]

Sources

- 1. 4-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZOIC ACID | 34114-12-0 [chemicalbook.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. 4-(5-Methyl-tetrazol-1-yl)-benzoic acid | 64170-57-6 | Benchchem [benchchem.com]

- 4. nanomedicine-rj.com [nanomedicine-rj.com]

- 5. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. drughunter.com [drughunter.com]

Methodological & Application

Application Note: Regioselective Synthesis of 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid

Abstract & Strategic Overview

This application note details a robust, regioselective protocol for the synthesis of 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid .

The synthesis of 1,5-disubstituted tetrazoles presents a classic regioselectivity challenge. Direct alkylation of 5-substituted tetrazoles (e.g., 4-(1H-tetrazol-5-yl)benzoic acid) typically favors the N2-isomer (2-methyl) or yields difficult-to-separate mixtures (N1:N2 ratios often 1:3 to 1:1) due to the higher nucleophilicity of the N2 nitrogen in the tetrazolate anion.

To guarantee the exclusive formation of the N1-methyl isomer , this protocol utilizes the Imidoyl Chloride Route (modified von Braun/Hassner method) . By constructing the tetrazole ring onto a pre-methylated nitrogen atom (via an N-methyl benzamide intermediate), the position of the methyl group is locked prior to cyclization, eliminating regiochemical ambiguity.

Key Advantages of this Protocol:

-

Regiocontrol: >99% selectivity for the N1-methyl isomer.

-

Scalability: Avoids chromatographic separation of isomers in early stages.

-

Reliability: Uses standard reagents (PCl₅, NaN₃) with defined safety parameters.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical stages. The critical bond formation occurs in Stage 2, where the amide oxygen is activated and substituted by azide, triggering electrocyclic ring closure.

Figure 1: Retrosynthetic pathway prioritizing N1-regioselectivity.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 4-(methylcarbamoyl)benzoate

Objective: Install the N-methyl group early to lock regiochemistry.

Reagents:

-

Monomethyl terephthalate (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (1.5 equiv)

-

Methylamine (2.0 M in THF) (2.5 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Acid Chloride Formation: Suspend Monomethyl terephthalate (10.0 g, 55.5 mmol) in anhydrous DCM (100 mL). Add SOCl₂ (6.0 mL, 83.2 mmol) and a catalytic drop of DMF. Reflux for 2 hours until the solution becomes clear and gas evolution ceases.

-

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure. Redissolve the residue in anhydrous DCM (50 mL).

-

Amide Coupling: Cool the solution to 0°C. Slowly add the acid chloride solution to a stirring mixture of Methylamine (2.0 M in THF, 70 mL, 140 mmol) and Et₃N (9.3 mL) in DCM (100 mL) at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Wash with 1M HCl (2 x 50 mL), Sat. NaHCO₃ (2 x 50 mL), and Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Stage 2: Cyclization to Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate

Objective: Convert the amide to the tetrazole via the imidoyl chloride. This is the critical regiodetermining step.

Safety Warning: Sodium Azide (NaN₃) is highly toxic and can form explosive hydrazoic acid (HN₃) in the presence of acid. Perform all operations in a fume hood behind a blast shield. Avoid using halogenated solvents with NaN₃ if possible, or ensure no phase transfer catalysts are present that could form diazidomethane (though less relevant here, caution is paramount).

Reagents:

-

Methyl 4-(methylcarbamoyl)benzoate (Stage 1 product) (1.0 equiv)

-

Phosphorus Pentachloride (PCl₅) (1.1 equiv)

-

Sodium Azide (NaN₃) (3.0 equiv)

-

Toluene (anhydrous)

-

DMF (anhydrous)

Procedure:

-

Imidoyl Chloride Formation: Under Nitrogen atmosphere, dissolve the amide (5.0 g, 25.9 mmol) in anhydrous Toluene (50 mL). Add PCl₅ (5.9 g, 28.5 mmol) in one portion.

-

Activation: Stir at RT for 1 hour, then warm to 50°C for 1 hour. The solution should become clear, indicating formation of the imidoyl chloride.

-

Note: Ensure moisture is excluded; PCl₅ is extremely hygroscopic.

-

-

Solvent Swap (Optional but Recommended): Carefully concentrate the toluene solution in vacuo to remove POCl₃ byproducts (do not distill to dryness; leave as a concentrated oil/slurry). Redissolve in anhydrous DMF (40 mL).

-

Alternative: If handling PCl₅ residue is difficult, the reaction can proceed in Toluene, but the subsequent azide step is slower. DMF is preferred for the azide displacement.

-

-

Azidation: Cool the DMF solution to 0°C. Carefully add NaN₃ (5.0 g, 77.7 mmol) in small portions.

-

Caution: Exothermic.

-

-

Cyclization: Allow to warm to RT and stir for 12-16 hours.

-

Quench: Cool to 0°C. Slowly add Sat. NaHCO₃ (excess) to quench unreacted azide. Do not use acid at this stage to avoid HN₃ generation.

-

Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with water (3x) to remove DMF, then Brine. Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).

-

Expected Yield: 70-80%[3]

-

Data Check: ¹H NMR should show the N-Me group shifted downfield (~4.1-4.2 ppm) compared to the amide (~2.9 ppm).

-

Stage 3: Hydrolysis to 4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid

Objective: Deprotect the carboxylic acid.

Reagents:

-

Tetrazole ester (Stage 2 product)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

-

THF / Water (3:1 ratio)

Procedure:

-

Dissolve the ester (3.0 g) in THF (30 mL) and Water (10 mL).

-

Add LiOH·H₂O (1.7 g). Stir at RT for 4 hours (or 50°C for 1 hour if slow).

-

Workup: Concentrate THF under reduced pressure. Dilute the aqueous residue with water (20 mL).

-

Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 2-3. The product will precipitate as a white solid.

-

Isolation: Filter the solid, wash with cold water and cold diethyl ether. Dry under vacuum at 50°C.

Analytical Validation (QC)

| Parameter | Specification | Diagnostic Signal |

| Appearance | White crystalline powder | N/A |

| ¹H NMR (DMSO-d₆) | Consistent with structure | δ 4.15 ppm (s, 3H, N-CH₃) . Aromatic protons: ~8.15 (d), 7.95 (d). |

| ¹³C NMR | 1-Me vs 2-Me distinction | N-Me carbon typically appears at ~35-36 ppm for N1-isomer. (N2-Me is typically ~40-42 ppm). |

| LC-MS | [M+H]⁺ = 205.07 | Single peak >98% purity. |

| Melting Point | >250°C (dec) | High due to polarity/H-bonding. |

Expert Insight on Isomer Identification: The most common failure mode is accidental synthesis of the N2-isomer via alkylation routes.

-

N1-isomer (Target): N-Me signal is typically shielded relative to N2 (approx 4.1 ppm).

-

N2-isomer (Impurity): N-Me signal is deshielded (approx 4.4 ppm).

-

HMBC: The N-Me protons in the N1-isomer will show a correlation to the tetrazole quaternary carbon (C5).

Troubleshooting & Critical Parameters

Figure 2: Troubleshooting logic for the critical cyclization step.

References

-

Regioselectivity in Tetrazole Synthesis

- Title: "Regioselective synthesis of 1,5-disubstituted tetrazoles."

- Context: Confirms the von Braun/Hassner imidoyl chloride pathway as the standard for N1 selectivity.

-

Source:Journal of Organic Chemistry, 2001 , 66, 7945.